Cas no 873580-32-6 (1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)

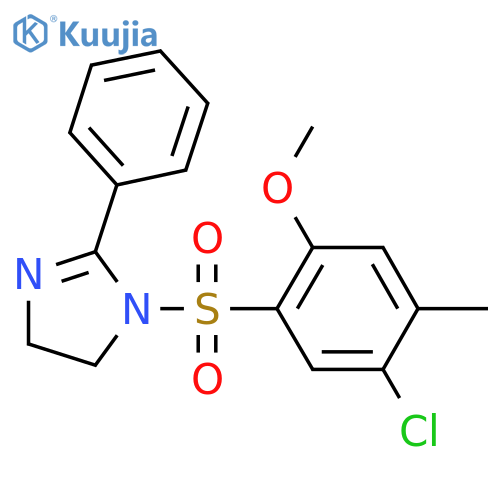

873580-32-6 structure

商品名:1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

CAS番号:873580-32-6

MF:C17H17ClN2O3S

メガワット:364.846482038498

CID:5421558

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-chloro-5-methyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether

- 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

-

- インチ: 1S/C17H17ClN2O3S/c1-12-10-15(23-2)16(11-14(12)18)24(21,22)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3

- InChIKey: WRSKTYZSEHCQQL-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(C1=C(OC)C=C(C(Cl)=C1)C)N1CCN=C1C1C=CC=CC=1

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3293-0271-5μmol |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-3mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-25mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-20μmol |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-4mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-5mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-2mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-10mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-15mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3293-0271-30mg |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole |

873580-32-6 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

873580-32-6 (1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量